3-(Fluoromethyl)oxetan-3-ol
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Overview
Description
3-(Fluoromethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H7FO2. It features a four-membered oxetane ring substituted with a fluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of epoxides with fluoromethyl groups under basic conditions. For instance, the reaction of 3-chloro-2-fluoropropanol with a strong base like sodium hydride can yield this compound through an intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Methyl-substituted oxetanes.
Substitution: Various fluoromethyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its role in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)oxetan-3-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, influencing biological pathways and therapeutic outcomes .
Comparison with Similar Compounds
Oxetan-3-ol: Lacks the fluoromethyl group, resulting in different reactivity and applications.
3-Oximinooxetane: Contains an oxime group instead of a hydroxyl group, used as a precursor for energetic materials.
3-Nitrooxetane: Contains a nitro group, used in the synthesis of explosives and propellants.
Uniqueness: 3-(Fluoromethyl)oxetan-3-ol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(fluoromethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-1-4(6)2-7-3-4/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHIADYFXEGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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